2',3'-Dideoxy-2',3'-didehydroadenosine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of 2’,3’-Dideoxy-2’,3’-didehydroadenosine is the DNA polymerase of the Hepatitis B virus . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks. In the case of Hepatitis B, this enzyme is crucial for the replication of the virus.

Mode of Action

2’,3’-Dideoxy-2’,3’-didehydroadenosine interacts with its target by binding to the DNA polymerase . This binding inhibits the normal function of the enzyme, specifically blocking the incorporation of deoxycytidine into viral DNA . This action effectively halts the replication of the virus.

Biochemical Pathways

The primary biochemical pathway affected by 2’,3’-Dideoxy-2’,3’-didehydroadenosine is the replication pathway of the Hepatitis B virus. By inhibiting the DNA polymerase, the compound disrupts the normal replication cycle of the virus, leading to a decrease in viral load .

Result of Action

The molecular effect of 2’,3’-Dideoxy-2’,3’-didehydroadenosine’s action is the prevention of deoxycytidine incorporation into viral DNA, which halts viral replication . On a cellular level, this results in a decrease in viral load, reducing the impact of the virus on the host cells.

Analyse Biochimique

Biochemical Properties

2’,3’-Dideoxy-2’,3’-didehydroadenosine plays a crucial role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, an enzyme responsible for the replication of viral DNA. By binding to the DNA polymerase, 2’,3’-Dideoxy-2’,3’-didehydroadenosine blocks the incorporation of deoxycytidine into the viral DNA, thereby halting viral replication . This compound is active against both wild-type and mutant strains of hepatitis B virus . Notably, 2’,3’-Dideoxy-2’,3’-didehydroadenosine does not affect the synthesis of cellular DNA or RNA, nor does it inhibit cellular protein synthesis .

Cellular Effects

The effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine on various cell types and cellular processes are profound. This compound influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, 2’,3’-Dideoxy-2’,3’-didehydroadenosine disrupts the normal replication cycle of the virus, leading to a decrease in viral load and an improvement in cellular health . Additionally, this compound has been shown to have minimal cytotoxic effects on uninfected cells, making it a promising candidate for antiviral therapy .

Molecular Mechanism

At the molecular level, 2’,3’-Dideoxy-2’,3’-didehydroadenosine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of viral DNA polymerase by binding to its active site . This binding prevents the incorporation of deoxycytidine into the growing viral DNA chain, effectively terminating DNA synthesis . Furthermore, 2’,3’-Dideoxy-2’,3’-didehydroadenosine may also induce conformational changes in the DNA polymerase, reducing its activity and stability . These interactions highlight the compound’s specificity and potency as an antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine have been observed to change over time. The compound is relatively stable under standard storage conditions (10°C - 25°C) and does not degrade rapidly . Long-term studies have shown that 2’,3’-Dideoxy-2’,3’-didehydroadenosine maintains its antiviral activity over extended periods, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxy-2’,3’-didehydroadenosine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At high doses, 2’,3’-Dideoxy-2’,3’-didehydroadenosine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2’,3’-Dideoxy-2’,3’-didehydroadenosine is involved in several metabolic pathways, primarily related to its antiviral activity. The compound is metabolized by cellular enzymes, including kinases that phosphorylate it to its active triphosphate form . This active form is then incorporated into viral DNA by the DNA polymerase, leading to chain termination . The metabolism of 2’,3’-Dideoxy-2’,3’-didehydroadenosine does not significantly affect cellular metabolic flux or metabolite levels, indicating its specificity for viral targets .

Transport and Distribution

Within cells and tissues, 2’,3’-Dideoxy-2’,3’-didehydroadenosine is transported and distributed through various mechanisms. The compound is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 2’,3’-Dideoxy-2’,3’-didehydroadenosine is distributed to different cellular compartments, where it exerts its antiviral effects . The localization and accumulation of the compound are influenced by its interactions with cellular binding proteins and transporters .

Subcellular Localization

The subcellular localization of 2’,3’-Dideoxy-2’,3’-didehydroadenosine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with viral DNA polymerase . Post-translational modifications and targeting signals may direct 2’,3’-Dideoxy-2’,3’-didehydroadenosine to specific compartments or organelles, enhancing its antiviral efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du β-L-D4A implique la déshydrogénation et la désoxygénation de l'adénosine. Le processus comprend généralement les étapes suivantes :

Déshydrogénation : L'adénosine est traitée avec un agent déshydrogénant pour éliminer les atomes d'hydrogène des positions 2’ et 3’.

Méthodes de production industrielle : La production industrielle de β-L-D4A suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Synthèse en masse : De grandes quantités d'adénosine sont soumises à des réactions de déshydrogénation et de désoxygénation dans des conditions contrôlées.

Purification : Le produit brut est purifié en utilisant des techniques telles que la chromatographie échangeuse d'ions pour obtenir du β-L-D4A de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions : Le β-L-D4A subit diverses réactions chimiques, notamment :

Oxydation : Le β-L-D4A peut être oxydé pour former des oxydes correspondants.

Réduction : Il peut être réduit pour former des dérivés réduits.

Substitution : Le β-L-D4A peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les agents alkylants.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du β-L-D4A, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

Le β-L-D4A a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléosides et leurs propriétés chimiques.

Biologie : Investigé pour ses effets sur l'ADN polymérase et d'autres enzymes impliquées dans la réplication de l'ADN.

Médecine : Étudié pour ses propriétés antivirales, en particulier contre le virus de l'hépatite B et le virus de l'immunodéficience humaine

Industrie : Utilisé dans le développement de médicaments antiviraux et d'autres agents thérapeutiques.

Mécanisme d'action

Le β-L-D4A exerce ses effets en inhibant l'ADN polymérase virale, une enzyme cruciale pour la réplication virale. Le composé agit comme un terminateur de chaîne, empêchant l'élongation de l'ADN viral et inhibant ainsi la réplication virale. Ce mécanisme est particulièrement efficace contre le virus de l'hépatite B et le virus de l'immunodéficience humaine .

Applications De Recherche Scientifique

Beta-L-D4A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on DNA polymerase and other enzymes involved in DNA replication.

Medicine: Studied for its antiviral properties, particularly against hepatitis B virus and human immunodeficiency virus

Industry: Used in the development of antiviral drugs and other therapeutic agents.

Comparaison Avec Des Composés Similaires

Composés similaires :

Lamivudine (3TC) : Un autre analogue de nucléoside utilisé dans le traitement du virus de l'hépatite B et du virus de l'immunodéficience humaine.

Adéfovir : Un analogue de nucléotide utilisé pour le traitement du virus de l'hépatite B.

Comparaison : Le β-L-D4A est unique dans sa structure et son mécanisme d'action. Il a montré une plus grande puissance et une plus faible toxicité par rapport à la lamivudine et à d'autres composés similaires. Sa capacité à inhiber la réplication virale à des concentrations plus faibles en fait un candidat prometteur pour la thérapie antivirale .

Activité Biologique

2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) is a nucleoside analog with significant antiviral properties, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). Its biological activity is primarily attributed to its ability to inhibit viral DNA polymerases, thereby disrupting viral replication processes. This article provides a detailed examination of the biological activity of d4A, including its mechanism of action, biochemical properties, and relevant research findings.

Target Enzyme : The primary target of d4A is the DNA polymerase of HBV. By binding to this enzyme, d4A effectively inhibits its activity.

Mode of Action : d4A competes with natural nucleotides for incorporation into viral DNA. This incorporation prevents the addition of deoxycytidine, leading to termination of viral DNA synthesis.

Biochemical Pathways : The compound disrupts the replication pathway of HBV by inhibiting the polymerase's function, resulting in decreased viral load in infected cells .

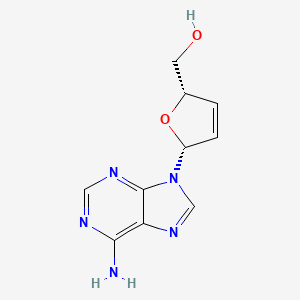

- Molecular Formula : C10H11N5O2

- Molecular Weight : 233.23 g/mol

- Stability : d4A exhibits relative stability under standard storage conditions (10°C - 25°C) and does not degrade rapidly.

Cellular Effects

d4A influences various cellular processes by inhibiting viral replication:

- Cell Signaling : The reduction in viral load can lead to improved cellular signaling pathways.

- Gene Expression : Infected cells show altered gene expression profiles due to reduced viral interference.

- Cellular Metabolism : The compound’s antiviral action contributes to enhanced cellular health and metabolic function.

Case Studies and Experimental Data

-

Antiviral Efficacy :

- In vitro studies have demonstrated that d4A exhibits significant antiviral activity against HBV with effective concentration (EC50) values ranging from 5 to 10 µM .

- A study highlighted that d4A and its derivatives showed enhanced stability and potency against HIV-infected cells when administered as prodrugs .

-

Dosage Effects in Animal Models :

- Research indicates that low to moderate doses of d4A effectively inhibit viral replication without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.

- Metabolic Pathways :

Comparative Analysis

| Property | This compound (d4A) | 2',3'-Dideoxyadenosine (ddA) |

|---|---|---|

| Molecular Formula | C10H11N5O2 | C10H13N5O3 |

| Antiviral Activity | High against HBV and HIV | Moderate against HIV |

| Stability | Stable under standard conditions | Less stable |

| Mechanism of Action | Inhibits DNA polymerase | Inhibits reverse transcriptase |

Propriétés

IUPAC Name |

[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUOUIPRAAGUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-48-9 | |

| Record name | 2',3'-Dideoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.